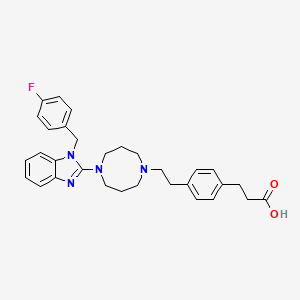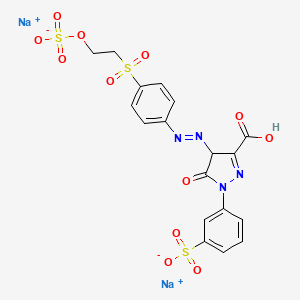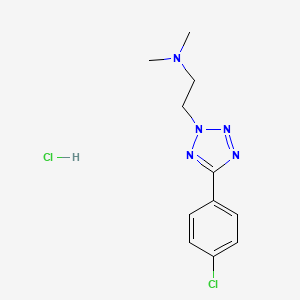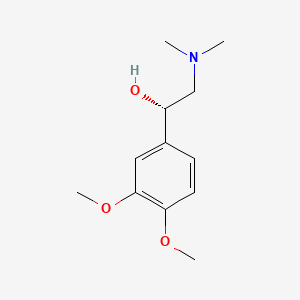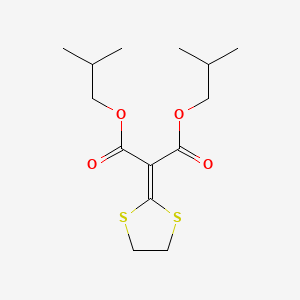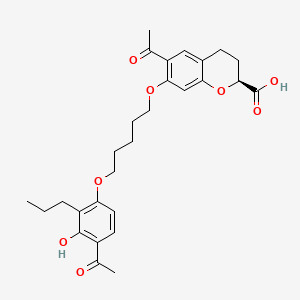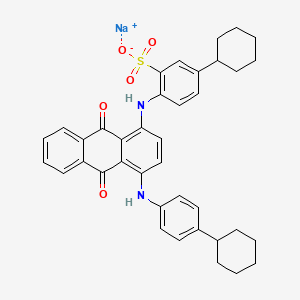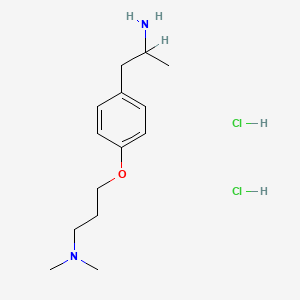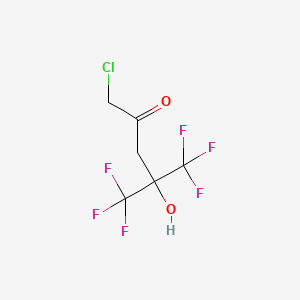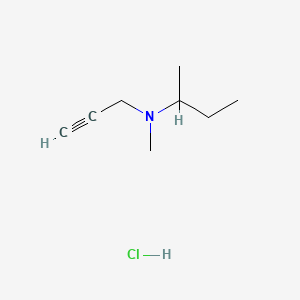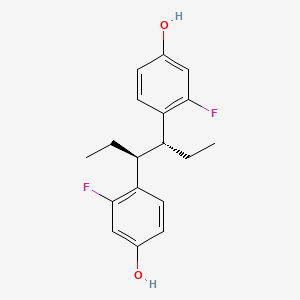
Phenol, 4,4'-(1,2-diethylethylene)bis(3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) is a synthetic organic compound characterized by the presence of phenolic groups and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the starting materials, which include phenol derivatives and fluorinated compounds. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic aromatic substitution is a common reaction, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) can be compared with other similar compounds such as:
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonates and epoxy resins.
Phenol, 4,4’-(1-methylethylidene)bis[2-fluoro-]: Another fluorinated phenol derivative with similar chemical properties.
Propriétés
Numéro CAS |
85720-49-6 |
|---|---|
Formule moléculaire |
C18H20F2O2 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
3-fluoro-4-[(3S,4R)-4-(2-fluoro-4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H20F2O2/c1-3-13(15-7-5-11(21)9-17(15)19)14(4-2)16-8-6-12(22)10-18(16)20/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+ |
Clé InChI |
WMMQBWOPQZTKIL-OKILXGFUSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=C(C=C1)O)F)[C@@H](CC)C2=C(C=C(C=C2)O)F |
SMILES canonique |
CCC(C1=C(C=C(C=C1)O)F)C(CC)C2=C(C=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


